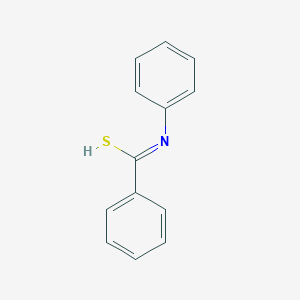

N-phenylbenzenecarboximidothioic acid

Description

Properties

IUPAC Name |

N-phenylbenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQKCADLPNLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed by alpha-amylase to reduce its viscosity.

Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from linear dextrins.

Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated and purified using techniques such as crystallization, chromatography, or membrane filtration.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale fermentation processes. The key steps include:

Fermentation: Starch is fermented using a strain of bacteria that produces cyclodextrin glycosyltransferase.

Recovery: Cyclodextrins are recovered from the fermentation broth through filtration and precipitation.

Purification: The crude cyclodextrins are purified using crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and functional properties.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.

Biology: They are used to enhance the solubility and stability of biological molecules, such as proteins and nucleic acids.

Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.

Industry: They are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize active ingredients, and in the environmental industry for the removal of pollutants.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Critical Analysis of the Evidence

- focuses on Benzathine benzylpenicillin , a penicillin derivative unrelated to the target compound .

- lists synonyms and identifiers for N-phenyl-2-pyridinecarbothioamide (CAS 13225-84-8), which includes the synonym "N-Phenylpyridine-2-carboximidothioic acid" . This compound contains a pyridine ring rather than a benzene ring, making it structurally distinct from the requested compound.

The discrepancy in nomenclature (benzene vs.

Challenges in Addressing the Query

- Structural Ambiguity: The compound name N-phenylbenzenecarboximidothioic acid implies a benzene ring substituted with a phenyl group and a carboximidothioic acid functional group.

- Lack of Direct References: Neither the International Pharmacopoeia nor the LookChem entry includes data on the benzene-based variant.

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify the Compound’s IUPAC Name: Ensure the correct nomenclature (e.g., confirm whether the core structure is benzene or pyridine).

Consult Specialized Databases : Search for This compound in authoritative sources like Reaxys, SciFinder, or PubChem.

Explore Patent Literature : Investigate patents for synthesis methods or applications of structurally analogous compounds.

Hypothetical Comparison Framework

If the compound exists, a comparison might involve:

- Structural analogs : e.g., N-phenylpyridinecarboximidothioic acid (from ) , benzothioamide derivatives , or carboximidic acid isomers .

- Physicochemical Properties : Solubility, melting point, and stability compared to similar thioamide/imidic acid compounds.

- Biological Activity: Potential antimicrobial or enzyme-inhibitory properties (common in thioamide derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.